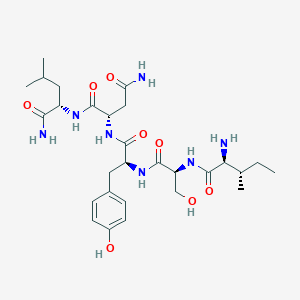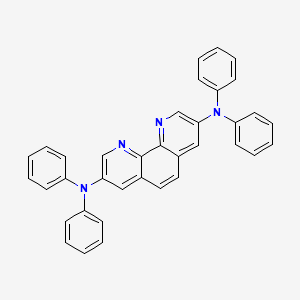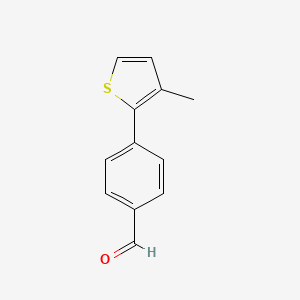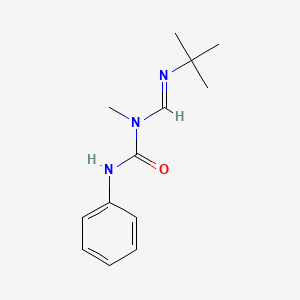
N'-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenylcarbamoyl group attached to a methanimidamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide typically involves the reaction of tert-butylamine, methylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylmethylamine: Shares the tert-butyl and methyl groups but lacks the phenylcarbamoyl group.
N,N-Diethylphosphoramidite: Contains similar structural elements but differs in its phosphoramidite group.
Uniqueness
N’-tert-Butyl-N-methyl-N-(phenylcarbamoyl)methanimidamide is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
652154-50-2 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)-1-methyl-3-phenylurea |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)14-10-16(4)12(17)15-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,17) |
InChI Key |
UPZLCSUYCIFHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN(C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
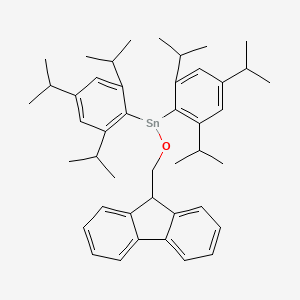
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
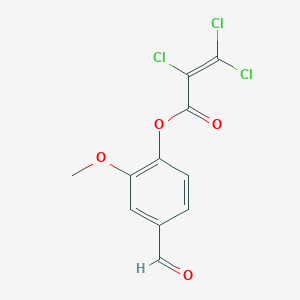
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
